3-bromo-8,8-dimethyl-6,7,8,9-tetrahydro-5H-pyrido[3,2-c]azepin-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-bromo-8,8-dimethyl-6,7,8,9-tetrahydro-5H-pyrido[3,2-c]azepin-5-one is a heterocyclic compound that features a bromine atom, a dimethyl group, and a fused pyridoazepine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-8,8-dimethyl-6,7,8,9-tetrahydro-5H-pyrido[3,2-c]azepin-5-one typically involves multi-step organic reactions. One common method includes the bromination of a precursor molecule followed by cyclization to form the fused ring system. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for achieving high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that are scalable and cost-effective. This often includes the use of continuous flow reactors and advanced purification techniques to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
3-bromo-8,8-dimethyl-6,7,8,9-tetrahydro-5H-pyrido[3,2-c]azepin-5-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the bromine atom or other substituents.
Substitution: The bromine atom can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyridoazepines .
Scientific Research Applications
3-bromo-8,8-dimethyl-6,7,8,9-tetrahydro-5H-pyrido[3,2-c]azepin-5-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-bromo-8,8-dimethyl-6,7,8,9-tetrahydro-5H-pyrido[3,2-c]azepin-5-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that regulate cellular functions, such as signal transduction and gene expression .
Comparison with Similar Compounds
Similar Compounds
8,8-dimethyl-6,7,8,9-tetrahydro-5H-pyrido[3,2-c]azepin-5-one: Lacks the bromine atom but shares the core structure.
3-chloro-8,8-dimethyl-6,7,8,9-tetrahydro-5H-pyrido[3,2-c]azepin-5-one: Similar structure with a chlorine atom instead of bromine.
3-iodo-8,8-dimethyl-6,7,8,9-tetrahydro-5H-pyrido[3,2-c]azepin-5-one: Contains an iodine atom in place of bromine.
Uniqueness
The presence of the bromine atom in 3-bromo-8,8-dimethyl-6,7,8,9-tetrahydro-5H-pyrido[3,2-c]azepin-5-one imparts unique chemical properties, such as increased reactivity in substitution reactions and potential biological activities that differ from its analogs .
Properties
Molecular Formula |
C11H13BrN2O |
---|---|
Molecular Weight |
269.14 g/mol |
IUPAC Name |
3-bromo-8,8-dimethyl-7,9-dihydro-6H-pyrido[3,2-c]azepin-5-one |
InChI |
InChI=1S/C11H13BrN2O/c1-11(2)4-9-8(10(15)14-6-11)3-7(12)5-13-9/h3,5H,4,6H2,1-2H3,(H,14,15) |
InChI Key |
AKWBTXBNNZAJAP-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(C=C(C=N2)Br)C(=O)NC1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.